molecular formula C13H19NO B14803375 (4-Cyclopropoxy-3-isopropylphenyl)methanamine

(4-Cyclopropoxy-3-isopropylphenyl)methanamine

Cat. No.: B14803375
M. Wt: 205.30 g/mol
InChI Key: GXEHQSHJQIKQQZ-UHFFFAOYSA-N
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Description

(4-Cyclopropoxy-3-isopropylphenyl)methanamine is an organic compound with the molecular formula C13H19NO This compound features a cyclopropoxy group and an isopropyl group attached to a phenyl ring, with a methanamine group as the functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclopropoxy-3-isopropylphenyl)methanamine typically involves the reaction of 4-cyclopropoxy-3-isopropylbenzaldehyde with an appropriate amine source under reductive amination conditions. Common reagents used in this process include sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents. The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(4-Cyclopropoxy-3-isopropylphenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Cyclopropoxy-3-isopropylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

  • (4-Cyclopropoxy-3-methylphenyl)methanamine
  • (4-Cyclopropoxy-3-ethylphenyl)methanamine
  • (4-Cyclopropoxy-3-propylphenyl)methanamine

Comparison: Compared to its similar compounds, (4-Cyclopropoxy-3-isopropylphenyl)methanamine is unique due to the presence of the isopropyl group, which may influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(4-cyclopropyloxy-3-propan-2-ylphenyl)methanamine

InChI

InChI=1S/C13H19NO/c1-9(2)12-7-10(8-14)3-6-13(12)15-11-4-5-11/h3,6-7,9,11H,4-5,8,14H2,1-2H3

InChI Key

GXEHQSHJQIKQQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)CN)OC2CC2

Origin of Product

United States

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